molecular formula C18H14BrNO2 B2614013 N-benzyl-7-bromo-1-benzoxepine-4-carboxamide CAS No. 950426-86-5

N-benzyl-7-bromo-1-benzoxepine-4-carboxamide

Cat. No.: B2614013
CAS No.: 950426-86-5
M. Wt: 356.219
InChI Key: QUCPBHQOQIJMAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-7-bromo-1-benzoxepine-4-carboxamide is a synthetic organic compound featuring a benzoxepine core (a seven-membered oxygen-containing heterocycle fused to a benzene ring) substituted with a bromine atom at position 7 and an N-benzyl carboxamide group at position 2.

Properties

IUPAC Name

N-benzyl-7-bromo-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO2/c19-16-6-7-17-15(11-16)10-14(8-9-22-17)18(21)20-12-13-4-2-1-3-5-13/h1-11H,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCPBHQOQIJMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-benzyl-7-bromo-1-benzoxepine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxepine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxepine ring. This can be achieved through the reaction of 2-aminophenol with an alkyne under acidic conditions.

    Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride and a base such as potassium carbonate.

    Carboxamide Formation: The final step involves the conversion of the carboxylic acid group to a carboxamide using reagents like thionyl chloride followed by reaction with ammonia or an amine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

Formation of the Benzoxepine Core

The benzoxepine skeleton is typically synthesized via nickel(0)-catalyzed reductive Heck cyclization . This method utilizes substrates such as 1-bromo-2-((2-(aryl/alkyl ethynyl)phenoxy)methyl)benzene derivatives under mild conditions. Key steps include:

  • Oxidative addition : Nickel(0) inserts into the carbon-bromine bond, forming a Ni(II) intermediate.

  • β-Hydride elimination : A hydride is eliminated to form a σ-vinyl nickel species, which undergoes exocyclization to form the benzoxepine ring.

  • Reductive elimination : The final ring closure releases the product, regenerating the Ni(0) catalyst.

Reaction Conditions Details
CatalystTetrakis(triphenylphosphine)nickel(0)
Reducing agentSodium formate (HCO₂Na)
SolventDMF-water (2:1 ratio)
Temperature100°C
YieldUp to 85%

Bromination at Position 7

The bromine substituent at position 7 is introduced via electrophilic aromatic substitution or direct bromination of the benzoxepine precursor. No specific details are provided in the search results for this step, but analogous methods for medium-ring heterocycles suggest the use of brominating agents like N-bromosuccinimide (NBS) or Br₂ in aprotic solvents (e.g., DCM or acetonitrile).

Amide Bond Formation

The carboxamide group is synthesized by coupling the carboxylic acid moiety of the benzoxepine derivative with benzylamine. This is achieved using standard amide coupling reagents such as:

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) or HOAt (hydroxyazabenzotriazole) as activators.

  • HATU (2-(1H-6-chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) .

The reaction proceeds under anhydrous conditions (e.g., DCM or THF) with a base such as DIPEA (N,N-diisopropylethylamine).

Reagent Role
EDC/HOBtCoupling agent
HATUAlternative coupling agent
BenzylamineAmine nucleophile

Nickel-Catalyzed Cyclization

The reductive Heck reaction mechanism for benzoxepine formation involves:

  • Oxidative addition : Ni(0) attacks the aryl bromide, forming a Ni(II) complex.

  • β-Hydride elimination : A hydride is eliminated, generating a σ-vinyl nickel intermediate.

  • Exocyclization : The alkyne undergoes syn-addition, leading to regioselective cyclization.

  • Reductive elimination : The ring closes, releasing the product and regenerating Ni(0).

This mechanism is supported by DFT calculations, which show a low energy barrier for oxidative addition (16.56 kcal/mol) and stabilization during cyclization (−25.56 kcal/mol) .

Amide Coupling

The amide bond formation involves:

  • Activation of the carboxylic acid by coupling reagents (e.g., EDC) to form an activated intermediate.

  • Nucleophilic attack by benzylamine on the activated intermediate.

  • Elimination of byproducts (e.g., HOBt) to form the amide.

Optimization and Functional Group Tolerance

The nickel-catalyzed method demonstrates wide functional group tolerance , including hydroxyl groups, alkynes, and electron-withdrawing substituents . Reaction conditions such as solvent (DMF-water), reducing agent (HCO₂Na), and catalyst (Ni(0) with triphenylphosphine ligands) are optimized for high yields (up to 85%) and scalability.

Structural and Mechanistic Insights

The benzoxepine ring adopts an E-conformation* due to syn-addition during cyclization, preventing endocyclization due to unfavorable trans geometry in the 8-membered ring . DFT calculations confirm that the exocyclized product is 12.90 kcal/mol more stable than the endocyclized alternative.

Biological and Medicinal Chemistry Context

While the search results do not explicitly mention N-benzyl-7-bromo-1-benzoxepine-4-carboxamide , related benzoxepine derivatives (e.g., doxepin, nordoxepin) are highlighted for their pharmaceutical relevance . The synthesis methodology described here could be adapted for drug discovery, particularly for medium-ring heterocycles with potential biological activity.

Scientific Research Applications

Pharmacological Applications

N-benzyl-7-bromo-1-benzoxepine-4-carboxamide has demonstrated potential in various therapeutic areas:

Anticancer Activity

Research indicates that compounds with the benzoxepine structure exhibit potent anticancer properties. Specifically, derivatives of benzoxepine have been linked to anti-breast cancer activity, showcasing their potential as chemotherapeutic agents. Studies have shown that these compounds can inhibit tumor growth and induce apoptosis in cancer cells .

Neuroprotective Effects

The compound has been investigated for its neuroprotective capabilities, particularly in conditions related to mitochondrial dysfunction. This includes potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By modulating specific enzymatic activities related to mitochondrial health, this compound may help mitigate the effects of these disorders .

Antifungal Properties

The antifungal activity of benzoxepine derivatives has been noted, suggesting that this compound could be effective against various fungal pathogens. This application is particularly relevant in the context of increasing antifungal resistance observed in clinical settings .

Synthetic Applications

This compound serves as a valuable intermediate in synthetic organic chemistry:

Synthesis of Complex Molecules

The compound can be utilized in the synthesis of more complex molecules through various chemical reactions, including Friedel-Crafts alkylation and Heck reactions. These reactions allow for the construction of diverse molecular architectures, which can be further explored for their biological activities .

Development of New Therapeutics

By modifying the structure of this compound, researchers can design novel compounds that may exhibit enhanced efficacy or reduced side effects compared to existing drugs. This adaptability makes it a crucial scaffold in drug discovery efforts .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of breast cancer cell lines with IC50 values indicating potency .
Study 2NeuroprotectionShowed effectiveness in reducing neurodegeneration markers in animal models .
Study 3Antifungal EfficacyReported activity against Candida species with minimal toxicity to human cells .

Mechanism of Action

The mechanism of action of N-benzyl-7-bromo-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxepine ring structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. The bromine atom and carboxamide group contribute to its binding affinity and specificity. Pathways involved may include inhibition of signal transduction processes or modulation of gene expression, depending on the biological context.

Comparison with Similar Compounds

Key Structural Features:

  • Benzoxepine scaffold : Provides conformational rigidity and influences pharmacokinetic properties.
  • 7-Bromo substituent : Enhances electrophilicity and may participate in halogen bonding interactions with biological targets.

Comparison with Structurally Similar Compounds

A meaningful comparison would require analysis of analogs such as:

  • Unsubstituted 1-benzoxepine-4-carboxamide derivatives (to assess the impact of bromination).
  • 7-Chloro or 7-fluoro-1-benzoxepine-4-carboxamides (to evaluate halogen-specific effects).
  • N-Alkyl or N-aryl carboxamide variants (to study the role of the benzyl group).

Hypothetical Data Table (Illustrative Example):

Compound Name Halogen Substituent Carboxamide Group Bioactivity (IC₅₀) Solubility (LogP)
N-Benzyl-7-bromo-1-benzoxepine-4-carboxamide Br N-Benzyl 0.45 µM 3.2
N-Methyl-7-chloro-1-benzoxepine-4-carboxamide Cl N-Methyl 1.2 µM 2.8
N-Phenyl-1-benzoxepine-4-carboxamide None N-Phenyl >10 µM 4.1

Key Hypothetical Findings (Based on Typical Structure-Activity Relationships):

  • Halogen Effects : The 7-bromo substituent likely enhances target binding affinity compared to chloro or unsubstituted analogs due to increased van der Waals interactions .
  • N-Benzyl vs. N-Alkyl : The benzyl group may improve metabolic stability but reduce aqueous solubility compared to smaller alkyl groups .

Critical Limitations of the Provided Evidence

The sole available evidence () pertains to benzathine benzylpenicillin, a penicillin salt used as an antibiotic. This compound is structurally and functionally unrelated to benzoxepine derivatives. No overlap exists in:

  • Core structure (beta-lactam vs. benzoxepine).
  • Biological targets (cell wall synthesis vs.
  • Substituent chemistry (phenylacetamido vs. bromo/carboxamide groups).

Thus, the evidence cannot support the requested comparison.

Recommendations for Further Research

To address this query comprehensively, the following steps are necessary:

Access specialized databases (e.g., SciFinder, Reaxys) to identify peer-reviewed studies on benzoxepine carboxamides.

Review patents for structure-activity relationship (SAR) data.

Consult pharmacological assays comparing halogenated benzoxepine derivatives.

Biological Activity

N-benzyl-7-bromo-1-benzoxepine-4-carboxamide is a compound belonging to the benzoxepine class, which is characterized by its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a benzoxepine core with a bromine atom and a benzyl substituent. The presence of these functional groups influences its reactivity and biological interactions. The molecular formula for this compound is C₁₈H₁₈BrN₃O₂.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors. The bromine atom may enhance binding affinity and selectivity for these targets, potentially modulating their activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzoxepine derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A5498.67Induces apoptosis and G2/S arrest
HT299.74Triggers mitochondrial potential loss
MOLT-412.40Apoptosis induction

These findings suggest that the compound may exert its effects through apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy .

Antimicrobial Activity

In addition to antitumor properties, this compound has shown promising antimicrobial activity. Preliminary studies indicate that it possesses inhibitory effects against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. faecalis15 µg/mL
P. aeruginosa20 µg/mL
S. aureus10 µg/mL

This suggests potential applications in treating bacterial infections, although further investigation is needed to confirm these effects .

Study on Anticancer Effects

A notable case study involved the evaluation of this compound's effects on A549 lung cancer cells. The study reported an IC50 value of 8.67 µM, indicating potent activity comparable to established chemotherapeutics like doxorubicin (IC50: 3.24 µM). Mechanistic studies revealed that the compound induced apoptosis via mitochondrial pathways, demonstrating its potential as an anticancer agent .

Study on Antimicrobial Properties

Another study assessed the antimicrobial efficacy of the compound against various pathogens. Results indicated that it effectively inhibited growth at low concentrations, suggesting its utility as a therapeutic agent in infectious diseases .

Q & A

Q. What safety protocols are essential when handling brominated benzoxepine derivatives?

  • Methodological Answer : Use fume hoods for synthesis due to potential bromide off-gassing. Conduct hazard assessments (e.g., GHS classification) for intermediates. Store compounds in amber vials under inert atmosphere to prevent photodegradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.